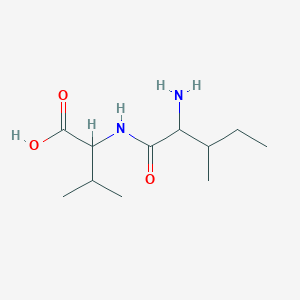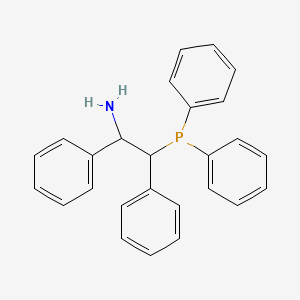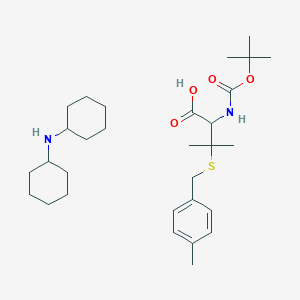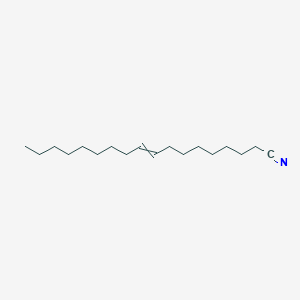
1,2-Dipalmitoyl-sn-glycero-O-ethyl-3-phosphoryl choline chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-DipalMitoyl-sn-glycero-3-ethylphosphocholine, chloride L-1162: is a synthetic phospholipid compound. It is a cationic lipid, meaning it carries a positive charge, which makes it useful in various biochemical applications. This compound is often used in the preparation of liposomes and lipid nanoparticles, which are essential in drug delivery systems and gene therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-DipalMitoyl-sn-glycero-3-ethylphosphocholine, chloride L-1162 is synthesized through a multi-step chemical process. The synthesis typically involves the esterification of glycerol with palmitic acid to form 1,2-dipalmitoyl-sn-glycerol. This intermediate is then reacted with ethylphosphocholine chloride under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is typically produced in liquid or powder form and stored at low temperatures to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-DipalMitoyl-sn-glycero-3-ethylphosphocholine, chloride L-1162 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can modify the lipid structure, affecting its biochemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various alkylating agents can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized phospholipids.
Reduction: Reduced lipid derivatives.
Substitution: Substituted phosphocholine derivatives.
Aplicaciones Científicas De Investigación
1,2-DipalMitoyl-sn-glycero-3-ethylphosphocholine, chloride L-1162 has a wide range of applications in scientific research:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Employed in the preparation of liposomes for cell culture studies.
Medicine: Utilized in drug delivery systems, particularly for gene therapy and cancer treatment.
Industry: Applied in the formulation of cosmetic products and as a component in nanotechnology
Mecanismo De Acción
The mechanism of action of 1,2-DipalMitoyl-sn-glycero-3-ethylphosphocholine, chloride L-1162 involves its interaction with cellular membranes. As a cationic lipid, it can integrate into lipid bilayers, altering membrane properties and facilitating the delivery of therapeutic agents. The compound’s positive charge allows it to form complexes with negatively charged molecules such as DNA and RNA, enhancing their cellular uptake .
Comparación Con Compuestos Similares
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): A similar phospholipid used in the formation of liposomes and artificial membranes.
1,2-Dipalmitoyl-sn-glycero-3-phosphate sodium salt: Another phospholipid with applications in biochemical research.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Used in the study of membrane proteins and lipid-protein interactions.
Uniqueness: 1,2-DipalMitoyl-sn-glycero-3-ethylphosphocholine, chloride L-1162 is unique due to its cationic nature, which makes it particularly effective in gene delivery and drug formulation. Its ability to form stable complexes with nucleic acids sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C42H85ClNO8P |
|---|---|
Peso molecular |
798.6 g/mol |
Nombre IUPAC |
2-[2,3-di(hexadecanoyloxy)propoxy-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C42H85NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)47-38-40(39-50-52(46,48-9-3)49-37-36-43(4,5)6)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-8-2;/h40H,7-39H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
XXTKXMLARLHZSM-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B13386045.png)
![but-2-enedioic acid;3-[1-[(4-methyl-6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B13386047.png)
![4-[5-[(3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B13386052.png)
![tert-butyl N-[(E)-[amino-(3-methylphenyl)methylidene]amino]carbamate](/img/structure/B13386059.png)
![N-[2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide](/img/structure/B13386068.png)


![[5-(4-Amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13386099.png)



![2-{1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoic acid](/img/structure/B13386133.png)
![4-O-[2-(tert-butylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-3-phenylpropyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-3-phenylpropyl] but-2-enedioate;1-O-methyl 4-O-[3-phenyl-2-(propan-2-ylsulfonylamino)propyl] but-2-enedioate](/img/structure/B13386139.png)
![N'-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B13386146.png)
